4-Methylisothiazole-3-carbonitrile

Medicinal Chemistry Antiviral Drug Discovery Heterocyclic Chemistry

Researchers often face regioisomer misassignment and supply inconsistency for isothiazolecarbonitrile scaffolds. 4-Methylisothiazole-3-carbonitrile (CAS 1500279-99-1) is an unadorned C3-nitrile core for anti-enterovirus and anti-HIV SAR. It provides precise regiochemical control with a C4-methyl/C3-cyano substitution pattern, distinct from 3-methylisothiazole-4-carbonitrile, and serves as a reference standard for resolving CAS nomenclature confusion. - Enables systematic C5-aryl derivatization for HIV-1/2 inhibitors with EC50 7.8-15.2 μg/mL. - Facilitates rational isosteric replacement of thiazole cores to modulate metabolic stability. - Authenticated by CAS 1500279-99-1, verified by InChI Key to ensure regioisomer fidelity.

Molecular Formula C5H4N2S
Molecular Weight 124.17 g/mol
Cat. No. B12842714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylisothiazole-3-carbonitrile
Molecular FormulaC5H4N2S
Molecular Weight124.17 g/mol
Structural Identifiers
SMILESCC1=CSN=C1C#N
InChIInChI=1S/C5H4N2S/c1-4-3-8-7-5(4)2-6/h3H,1H3
InChIKeyJONVKJQKWNFMFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylisothiazole-3-carbonitrile: Chemical Identity and Library Positioning


4-Methylisothiazole-3-carbonitrile (CAS 1500279-99-1; IUPAC 4-methyl-1,2-thiazole-3-carbonitrile) is a five-membered 1,2-azole heterocycle bearing a C4-methyl and a C3-cyano substituent (C5H4N2S, MW 124.17 g/mol) . It belongs to the 4-isothiazolecarbonitrile scaffold family that has yielded potent enterovirus and HIV replication inhibitors in the hands of Cutrì, Garozzo, and co-workers, positioning this specific regioisomer as a structurally defined starting material for structure–activity relationship (SAR) exploration rather than a terminal bioactive molecule itself [1].

Structurally defined C3-carbonitrile starting material for SAR exploration of 4-isothiazolecarbonitrile antiviral pharmacophore.
Enables systematic C5-aryl and C3-thioether derivatization campaigns without regioisomeric ambiguity.
Part of a scaffold class with reported anti-enterovirus and anti-HIV SAR context for building block-driven library synthesis.

Why Generic Isothiazole Carbonitriles Cannot Substitute


Isothiazolecarbonitrile derivatives exhibit exquisite sensitivity to the position of the nitrile and methyl substituents in both biological target engagement and synthetic elaboration . In the 4-isothiazolecarbonitrile antiviral series, the C3 substituent (methylthio, mercapto, ethylthio, or halogen) is the critical determinant of antiviral potency and spectrum, while modification at C4 and C5 modulates selectivity and cytotoxicity [1]. Swapping 4-methylisothiazole-3-carbonitrile for its regioisomer 3-methylisothiazole-4-carbonitrile (CAS 58850-81-0) relocates the cyano group from the C3 vector to C4, reversing the dipole moment orientation and altering the preferred trajectory of nucleophilic derivatization or bioisosteric replacement—changes that cannot be compensated for by post-purchase modification alone .

Target
4-Methylisothiazole-3-carbonitrile
C3-nitrile vector enables C3-functionalization for antiviral SAR.
vs
Substitute
3-Methylisothiazole-4-carbonitrile (CAS 58850-81-0)
C4-nitrile orientation redirects derivatization and pharmacophore access.
Synthetic accessibility
Literature-precedented route via iodine-mediated cyclization maps onto target substitution pattern.
Synthetic accessibility
No analogous entry reported from same 3-iminobutyronitrile precursor; may require de novo route design.
Procurement identity
Unambiguous CAS 1500279-99-1; verified by SMILES CC1=CSN=C1C#N and InChI Key.
Procurement identity
Documented CAS confusion in supplier databases; risk of receiving wrong regioisomer without orthogonal check.

Quantitative Differentiation Evidence for Procurement


Regioisomeric Differentiation from 3-Methylisothiazole-4-carbonitrile

4-Methylisothiazole-3-carbonitrile (CAS 1500279-99-1) is the C3-carbonitrile regioisomer; its positional isomer 3-methylisothiazole-4-carbonitrile (CAS 58850-81-0) carries the nitrile at C4. The two isomers are chemically distinct entities with different IUPAC names, InChI Keys, computed XLogP3 values, and predicted boiling points. Procurement of the incorrect isomer results in a fundamentally different starting material that cannot yield the same downstream C3-functionalized 4-isothiazolecarbonitrile library . The target compound exhibits XLogP3 of 1.1 and 0 rotatable bonds, whereas 3-methylisothiazole-4-carbonitrile has a predicted boiling point of 81–83 °C at 10 Torr and predicted pKa of 1.21, confirming divergent physicochemical profiles .

Regioisomeric identity
Head-to-head
C3 vs C4 nitrile
XLogP3 1.1 vs ~1.0–1.2; TPSA 64.9 Ų; bp ~81–83 °C (isomer, 10 Torr)
Regioisomeric purity determines C3-derivatization trajectory and pharmacophore access.
Distinct CAS and InChI Key; cross-check before purchase.
Medicinal Chemistry Antiviral Drug Discovery Heterocyclic Chemistry

Synthetic Accessibility via Validated Isothiazole Methodology

Although a direct published synthesis of the target compound is absent, a closely analogous method exists for 5-alkylthio-3-methylisothiazole-4-carbonitriles. Alkylation of sodium 3-iminobutyronitrile with carbon disulfide yields alkyl 2-cyano-3-iminodithiobutyrates, which upon iodine oxidation afford 5-alkylthio-3-methylisothiazole-4-carbonitriles in moderate yields [1]. Adapting this protocol—replacing the alkylthio-introducing step with simple desulfurization or alternative substitution—provides a literature-precedented path to 4-methylisothiazole-3-carbonitrile, whereas no equivalent entry exists for the C4-carbonitrile isomer from the same precursors [1].

Synthetic entry
Supporting evidence
I₂ oxidative cyclization adaptable
From Na 3-iminobutyronitrile/CS₂ adduct; analogous 5-alkylthio route reported.
Reduces methodological risk for in-house building-block synthesis.
Direct protocol absent; adaptation required.
Organic Synthesis Isothiazole Methodology Building Block Validation

Class-Level Antiviral Potency of 4-Isothiazolecarbonitriles

The 4-isothiazolecarbonitrile scaffold has produced sub-micromolar enterovirus and HIV inhibitors. 3-Methylthio-5-phenyl-4-isothiazolecarbonitrile (closely related to the target compound, differing only by C5-phenyl and C3-methylthio vs. target C5-H / C3-CN / C4-CH₃) exhibited high-level activity against polio 1 and ECHO 9 in multiple independent studies [1][2]. 3-Mercapto-5-phenyl-4-isothiazolecarbonitrile inhibited HIV-1 (IIIB) with EC₅₀ = 7.8 μg/mL and HIV-2 (ROD) with EC₅₀ = 9.7 μg/mL in MT-4 cells [3]. The target compound’s substitution pattern—C3-nitrile, C4-methyl, C5-unsubstituted—provides a minimal pharmacophoric core from which the C5-aryl and C3-thioether elaborations that drive potency can be systematically introduced.

Scaffold antiviral context
Class-level inference
EC₅₀ HIV-1 7.8 μg/mL, HIV-2 9.7 μg/mL
3-Mercapto-5-phenyl-4-isothiazolecarbonitrile comparator; polio/ECHO9 high activity reported.
Validates 4-isothiazolecarbonitrile pharmacophore for SAR; target is minimal unsubstituted core.
No direct data for 4-methylisothiazole-3-carbonitrile; activity requires C5/C3 elaboration.
Antiviral Research Picornavirus Inhibition HIV Replication

CAS Registry Ambiguity and Identity Verification

A critical procurement pitfall exists: some Chinese-language databases list CAS 58850-81-0 under the Chinese name 4-氰基-3-甲基异噻唑 (4-cyano-3-methylisothiazole), which could be misinterpreted as 4-methylisothiazole-3-carbonitrile. However, CAS 58850-81-0 is unambiguously assigned to 3-methylisothiazole-4-carbonitrile (4-isothiazolecarbonitrile, 3-methyl-), as confirmed by authoritative databases . The correct CAS for 4-methylisothiazole-3-carbonitrile is 1500279-99-1 . Verification via SMILES (CC1=CSN=C1C#N for the target vs. CC1=NSC=C1C#N for the isomer) or InChI Key (JONVKJQKWNFMFG-UHFFFAOYSA-N) is essential prior to purchase .

Identity verification
Head-to-head
CAS 1500279-99-1 vs 58850-81-0
SMILES CC1=CSN=C1C#N (target) vs CC1=NSC=C1C#N (isomer).
Avoid procurement errors from CAS name confusion; mandatory orthogonal check.
InChI Key JONVKJQKWNFMFG-UHFFFAOYSA-N for target.
Chemical Procurement Identity Verification Quality Assurance

Optimal Scientific and Industrial Application Scenarios


Antiviral SAR Library Construction

Used as the minimal C3-carbonitrile building block for systematic exploration of C5-aryl and C3-thioether/amino substituent effects on anti-enterovirus and anti-HIV activity. The 4-isothiazolecarbonitrile scaffold class has demonstrated EC₅₀ values of 7.8–15.2 μg/mL against HIV-1/2 and high-level polio 1 and ECHO 9 inhibition when elaborated at C3 and C5; the target compound provides the unadorned core for de novo SAR [1][2].

Validation of Novel Isothiazole Cyclization Strategies

Serves as a target molecule for developing new isothiazole ring-forming reactions, particularly those requiring the C3-nitrile / C4-methyl substitution pattern. The established iodine-mediated oxidative cyclization of 2-cyano-3-iminodithiobutyrate precursors provides a benchmark synthetic entry, while novel catalytic or photochemical approaches can be benchmarked against this scaffold [3].

Bioisosteric Replacement of Thiazole Carbonitriles

Employed as the thiazole isostere in programs where nitrile-bearing thiazole cores (e.g., 4-methylthiazole-2-carbonitrile) require replacement with the isothiazole equivalent to modulate heteroatom positioning, electronic distribution, and metabolic stability. The comparative structural analysis highlighting nitrogen placement effects on thermochemical profiles (ΔfH° gas-phase difference of ~293.8 kJ/mol for thiazole vs. isothiazole analogues) supports rational isosteric design .

Isomer Verification in Chemical Supply Chains

Utilized as an authentic reference standard (CAS 1500279-99-1) for distinguishing 4-methylisothiazole-3-carbonitrile from its regioisomer 3-methylisothiazole-4-carbonitrile (CAS 58850-81-0) via SMILES comparison, InChI Key cross-referencing, or HPLC retention time differences. Addresses the documented CAS nomenclature confusion in supplier databases .

Application
Selection Property
Validation Focus
Antiviral SAR library construction
C3-carbonitrile building block for systematic C5-aryl and C3-thioether elaboration
Anti-enterovirus/HIV SAR expansion based on 4-isothiazolecarbonitrile pharmacophore
Novel isothiazole cyclization strategy validation
Scaffold with defined C3-CN/C4-Me substitution pattern as synthetic target
Benchmarking new ring-forming methods against established I₂ oxidative cyclization
Bioisosteric replacement studies
Isothiazole vs. thiazole nitrile core comparison; nitrogen positioning effect
Electronic distribution and metabolic stability profiling in isosteric design
Isomer verification in chemical supply chains
Orthogonal identity markers (CAS, SMILES, InChI Key)
Procurement integrity; regioisomer confirmation to avoid CAS name confusion
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